8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride
Description
8-Oxa-2,5-diazaspiro[3.6]decan-6-one hydrochloride is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen atoms in its heterocyclic rings. Its spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for mimicking peptide structures or modulating biological targets such as neurotransmitter receptors . The compound’s hydrochloride salt enhances solubility, facilitating its use in pharmacological studies.
Properties
IUPAC Name |
8-oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;/h8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAMEDNFGABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)NC12CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs, highlighting differences in ring systems, substituents, and physicochemical properties:
Comparative Analysis
Ring Size and Conformational Rigidity
- Target Compound ([3.6] System) : The [3.6] spiro system balances rigidity and flexibility, enabling interactions with binding pockets while maintaining metabolic stability.
- [4.5] Systems (e.g., 6-Oxa-9-azaspiro[4.5]decane) : Larger rings may improve bioavailability by mimicking natural macrocycles but could reduce target specificity .
Substituent Effects
- Boc and tert-Butyl Groups : Derivatives like 2-Boc-8-oxa-2,5-diazaspiro[3.6]decane are synthetically versatile, protecting amines during reactions. The tert-butyl carboxylate analog may act as a prodrug, requiring hydrolysis for activation .
Functional Group Variations
- Ketone vs. Lactam : The target compound’s ketone group at position 6 contrasts with β-lactam-containing analogs (e.g., ), which mimic peptide bonds and may target serine proteases or penicillin-binding proteins .
- Hydrochloride Salt : Enhances aqueous solubility compared to free bases, critical for in vivo applications.
Biological Activity
8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 206.67 g/mol. The compound's spirocyclic framework enhances its solubility and stability, making it suitable for various pharmaceutical applications .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact mechanisms depend on the biological context and the specific targets involved .
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanism .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related spiro compounds, demonstrating that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potential therapeutic applications .
- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. IC50 values were calculated to assess the potency of the compound against specific cancer types .
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals differences in biological activity and mechanism:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 1-Oxa-3-azaspiro[4.5]decan | Spiro Compound | Contains nitrogen atoms in a different arrangement | Moderate antimicrobial activity |
| 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan | Spiro Compound | Increased lipophilicity | Enhanced anticancer properties |
| 2-Oxo-1-oxa-8-azaspiro[4,5]decane | Spiro Compound | Features an oxo group | Significant enzyme inhibition |
Research Applications
The unique structural characteristics of this compound make it a valuable candidate for:
- Drug Development : Its potential as a bioactive compound positions it as a promising lead in the synthesis of new pharmaceuticals targeting various diseases.
- Chemical Biology Studies : Researchers utilize this compound to investigate its interactions with biological systems, contributing to the understanding of spirocyclic compounds' roles in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
